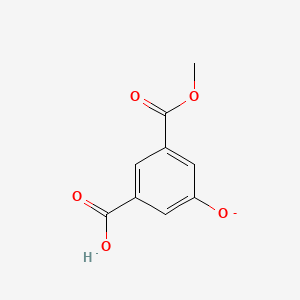

![molecular formula C11H9F3O2S B12354219 (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid CAS No. 773115-32-5](/img/structure/B12354219.png)

(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BM-1074 is a potent and specific inhibitor of B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) proteins. These proteins are members of the Bcl-2 family, which play a crucial role in regulating apoptosis, or programmed cell death. BM-1074 has shown significant potential in inhibiting the growth of cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

BM-1074 is synthesized through extensive modifications of a pyrrole core structure. The synthetic route involves binding the compound to Bcl-2 and Bcl-xL proteins with high affinity, achieving inhibitory activity against various small-cell lung cancer cell lines . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BM-1074 undergoes several types of chemical reactions, primarily focusing on its interaction with Bcl-2 and Bcl-xL proteins. The compound exhibits high binding affinity and inhibitory activity, leading to apoptosis in cancer cells. Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to maintain the stability of the compound .

Scientific Research Applications

BM-1074 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between small molecules and proteins. In biology, it helps in understanding the mechanisms of apoptosis and cell survival. In medicine, BM-1074 is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .

Mechanism of Action

BM-1074 exerts its effects by binding to Bcl-2 and Bcl-xL proteins, preventing them from inhibiting apoptosis. This leads to the activation of the caspase cascade, resulting in programmed cell death. The compound increases the expression of cleavage PARP and caspase-3 proteins, indicating strong apoptosis induction in vivo . The molecular targets and pathways involved include the mitochondrial pathway and the release of cytochrome c, which ultimately leads to cell death .

Comparison with Similar Compounds

BM-1074 is compared with other similar compounds such as BM-1197, which is also a potent and specific inhibitor of Bcl-2 and Bcl-xL proteins. Both compounds exhibit high binding affinity and inhibitory activity, but BM-1074 has shown more potent antiproliferative and anti-tumor activity in various cancer cell lines . Other similar compounds include those targeting the Bcl-2 family of proteins, but BM-1074 stands out due to its high specificity and efficacy .

Properties

CAS No. |

773115-32-5 |

|---|---|

Molecular Formula |

C11H9F3O2S |

Molecular Weight |

262.25 g/mol |

IUPAC Name |

(E)-2-methyl-3-[3-(trifluoromethylsulfanyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C11H9F3O2S/c1-7(10(15)16)5-8-3-2-4-9(6-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-5+ |

InChI Key |

MFONHJVEEPQNJJ-FNORWQNLSA-N |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)SC(F)(F)F)/C(=O)O |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)SC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)

![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)

![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)